molecular formula C17H16FN3O6S B11534642 4-fluoro-3-(morpholin-4-ylsulfonyl)-N-(2-nitrophenyl)benzamide

4-fluoro-3-(morpholin-4-ylsulfonyl)-N-(2-nitrophenyl)benzamide

Cat. No.: B11534642
M. Wt: 409.4 g/mol
InChI Key: DPANRFFRUKRGLS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a fluorine atom, a morpholine-4-sulfonyl group, and a nitrophenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Morpholine-4-Sulfonyl Group: The morpholine-4-sulfonyl group is introduced via sulfonylation, where morpholine reacts with a sulfonyl chloride derivative in the presence of a base.

    Attachment of the Nitrophenyl Group: The final step involves the nitration of the benzamide core, followed by the coupling of the nitrophenyl group through a suitable coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The nitrophenyl group may also participate in electron transfer processes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-Fluoro-3-(morpholine-4-sulfonyl)-N-(2-nitrophenyl)benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapeutic agents.

Properties

Molecular Formula

C17H16FN3O6S

Molecular Weight

409.4 g/mol

IUPAC Name

4-fluoro-3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C17H16FN3O6S/c18-13-6-5-12(11-16(13)28(25,26)20-7-9-27-10-8-20)17(22)19-14-3-1-2-4-15(14)21(23)24/h1-6,11H,7-10H2,(H,19,22)

InChI Key

DPANRFFRUKRGLS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])F

Origin of Product

United States

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